N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxyphenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5S/c1-4-34-20-11-13-21(14-12-20)35(32,33)25-16-29(24-8-6-5-7-22(24)27(25)31)17-26(30)28-23-15-18(2)9-10-19(23)3/h5-16H,4,17H2,1-3H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXFKIYDALEZHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-2-[3-(4-ethoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 473.6 g/mol. Its structure features a quinoline moiety linked to an acetamide group, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simple aromatic precursors. The key steps include:
- Formation of the quinoline core through cyclization reactions.
- Introduction of the sulfonyl and acetamide functionalities.
- Final purification through crystallization or chromatography techniques.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells. The compound's mechanism appears to involve the induction of apoptosis, characterized by the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .
Table 1: Anticancer Activity Against Selected Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 5.12 ± 0.32 |
| This compound | Caco-2 | 6.45 ± 0.29 |
Enzyme Inhibition
This compound has also been investigated for its inhibitory effects on specific enzymes related to cancer progression and inflammation. It has shown promising inhibition against carbonic anhydrase isoforms, particularly hCA II and hCA IX, which are implicated in tumor growth and metastasis . The inhibition constants (KIs) for these isoforms range from 2.6 nM to 321 nM, indicating potent activity.
Case Studies
In a series of case studies involving animal models:
- Model Study on Tumor Growth : Administration of the compound in mice with induced tumors resulted in a significant reduction in tumor size compared to control groups.
- Inflammation Model : The compound demonstrated anti-inflammatory effects in models of acute inflammation, reducing swelling and pain markers significantly.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with moderate bioavailability. Toxicological assessments indicate a low toxicity profile at therapeutic doses; however, further studies are required to fully elucidate its safety in long-term use.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
Benzothiazole-containing analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide ) often exhibit antimicrobial properties due to the electron-deficient benzothiazole ring, whereas the target compound’s dihydroquinolinone core may favor kinase or protease inhibition .
Pharmacokinetic Properties :
- Chloroacetamides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide ) are highly lipophilic, favoring herbicidal activity via membrane disruption. In contrast, the target compound’s ethoxybenzenesulfonyl group may reduce volatility and improve solubility.
Therapeutic Potential: The triazole-indazole-acetamide hybrid (Compound 15 in ) shares the 2,5-dimethylphenyl group with the target compound but incorporates a triazole-indazole scaffold for dual protein inhibition. This highlights the versatility of acetamide derivatives in targeting diverse biological pathways.
Mechanistic Insights from Structural Analogues
- Benzothiazole Derivatives : The trifluoromethyl group in N-(6-trifluoromethylbenzothiazole-2-yl)-2-(2,5-dimethoxyphenyl)acetamide enhances metabolic resistance, a feature absent in the target compound. However, the ethoxybenzenesulfonyl group may confer similar stability.
Q & A
Basic: What are the critical steps in designing a synthesis pathway for this compound?
Methodological Answer:
The synthesis of this compound requires a multi-step approach, considering its quinoline core, ethoxybenzenesulfonyl group, and acetamide substituents. Key steps include:
- Quinoline Ring Formation : Utilize the Gould-Jacobs reaction or Friedländer synthesis to construct the 1,4-dihydroquinolin-4-one scaffold, ensuring regioselectivity for the 3-position substitution .
- Sulfonylation : Introduce the 4-ethoxybenzenesulfonyl group via nucleophilic aromatic substitution or Pd-catalyzed coupling, with careful control of reaction temperature to avoid side reactions .
- Acetamide Coupling : Employ a peptide coupling reagent (e.g., EDC/HOBt) to link the N-(2,5-dimethylphenyl)acetamide moiety to the quinoline nitrogen, optimizing solvent polarity (e.g., DMF or THF) for yield .
- Purification : Use column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve ≥98% purity, as demonstrated in analogous sulfonamide-acetamide syntheses .
Basic: Which spectroscopic techniques are essential for structural validation?
Methodological Answer:
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonds between the sulfonyl oxygen and acetamide NH) .
- NMR Spectroscopy : Analyze - and -NMR for characteristic shifts:
- Quinoline C4=O at ~175 ppm in -NMR.
- Sulfonyl group protons as singlets (~3.5 ppm for ethoxy CH).
- IR Spectroscopy : Identify key stretches (e.g., 1680–1700 cm for quinolinone C=O, 1150–1200 cm for sulfonyl S=O) .
Advanced: How can researchers optimize reaction conditions to improve yield?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for sulfonylation efficiency, balancing reactivity and byproduct formation .
- Catalyst Selection : Evaluate Pd(PPh) vs. CuI for coupling reactions, monitoring via TLC to identify optimal catalytic systems.
- Temperature Control : For exothermic steps (e.g., acetic anhydride reflux in sulfonamide formation), use slow addition and ice baths to prevent decomposition .
- DoE (Design of Experiments) : Apply factorial designs to test variables (e.g., molar ratios, reaction time) and identify synergistic effects on yield .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability.
- Structural Analog Comparison : Compare activity with analogs (e.g., replacing 4-ethoxybenzenesulfonyl with methylsulfonyl groups) to isolate pharmacophore contributions .
- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioassays.
- Computational Validation : Perform molecular docking to assess binding affinity consistency across reported targets (e.g., kinase enzymes) .
Advanced: What computational methods predict physicochemical properties?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO/LUMO energies) influencing reactivity .
- Molecular Dynamics (MD) : Simulate solubility in water/ethanol mixtures using GROMACS, parameterizing force fields for sulfonyl and quinoline groups.
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~3.5), aqueous solubility, and CYP450 inhibition, critical for preclinical profiling .
Advanced: How to analyze intermolecular interactions in crystalline form?
Methodological Answer:
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding between acetamide NH and sulfonyl O) using CrystalExplorer .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with packing density; higher melting points suggest stronger π-π stacking between quinoline rings.
- Packing Diagrams : Visualize slip-stacked arrangements along the [101] direction, as seen in analogous N-arylacetamide crystals .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Degradation Pathways : Monitor hydrolysis of the ethoxy group (via HPLC) under accelerated conditions (40°C/75% RH).
- Storage Recommendations : Store as a crystalline solid at -20°C in amber vials with desiccants to prevent photodegradation and moisture uptake .
- Stability-Indicating Assays : Use UPLC-PDA at λmax ~255 nm (similar to ethyl 4-ANPP derivatives) to track purity over ≥5 years .
Advanced: How to validate synthetic intermediates using orthogonal methods?
Methodological Answer:
- HRMS-ESI : Confirm molecular ions (e.g., [M+H]+ for CHNOS at m/z 428.1522) with <2 ppm error.
- 2D NMR (HSQC, HMBC) : Assign quinoline C3-SO connectivity via - long-range correlations.
- PXRD : Match experimental patterns with simulated data from single-crystal structures to detect polymorphic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
